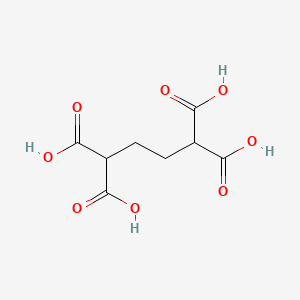
1,1,4,4-Butanetetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Butanetetracarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10O8 and its molecular weight is 234.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Textile Industry Applications
Cross-Linking Agent
BTCA is primarily utilized as a cross-linking agent in the textile industry. It enhances the properties of cotton fabrics by improving their wrinkle resistance, anti-pilling characteristics, and flame retardancy. The compound reacts with cellulose in cotton to form stable ester linkages, which significantly enhance the durability of treated fabrics .
Nanoparticle Synthesis
BTCA has been explored for its ability to facilitate the in situ synthesis of metal nanoparticles on textile substrates. For instance, studies have demonstrated that BTCA can effectively anchor copper-based nanoparticles onto cotton and viscose rayon fabrics. This modification not only enhances the antibacterial properties of the textiles but also improves their overall functionality for applications such as wound dressings .
Case Study: Antibacterial Textiles
A study investigated the synthesis of copper nanoparticles on cotton fabric using BTCA as a stabilizing agent. The resulting textiles exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making them suitable for medical applications .
Functional Materials Development
Super Absorbent Hydrogels
BTCA is also used in the synthesis of super absorbent materials. By reacting with polysaccharides and other polymers, it forms hydrogels that can retain large amounts of water. These hydrogels have potential applications in agriculture for water retention and in water purification systems .
Propriétés
Numéro CAS |
4435-38-5 |
|---|---|
Formule moléculaire |
C8H10O8 |
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
butane-1,1,4,4-tetracarboxylic acid |
InChI |
InChI=1S/C8H10O8/c9-5(10)3(6(11)12)1-2-4(7(13)14)8(15)16/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
CZORBZCFAPGTNL-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |
SMILES canonique |
C(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |
Key on ui other cas no. |
4435-38-5 |
Synonymes |
1,1,4,4-BTCA 1,1,4,4-butanetetracarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















